An In-depth Technical Guide to 3-Fluoro-4-(4-hydroxyphenyl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-Fluoro-4-(4-hydroxyphenyl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the biphenyl scaffold can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications are crucial in the design of novel therapeutic agents with enhanced efficacy and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, core properties, and potential applications of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, with a focus on its relevance to drug discovery and development. While direct extensive literature on this specific isomer is limited, this guide synthesizes information from closely related analogues to provide a robust technical profile.
Physicochemical Properties
The fundamental physicochemical properties of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid are pivotal for its handling, formulation, and biological activity. Below is a table summarizing these key parameters, with some values predicted based on closely related isomers due to the limited availability of direct experimental data for this specific compound.
| Property | Value | Source/Analogue |
| Molecular Formula | C₁₃H₉FO₃ | Calculated |
| Molecular Weight | 232.21 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | ~4 (predicted) | [2] |
| LogP | ~2.9 (predicted) | [3] |
| Storage | 2-8°C, stored under nitrogen (recommended) | [1] |
Synthesis and Mechanistic Insights
The synthesis of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The proposed synthetic route involves the coupling of a protected 4-bromobenzoic acid derivative with a suitable boronic acid.
A plausible and efficient synthetic pathway is the Suzuki coupling of 4-bromo-3-fluorobenzoic acid with 4-methoxyphenylboronic acid, followed by demethylation of the methoxy group to yield the final product. The methoxy group serves as a protecting group for the phenol, which might otherwise interfere with the coupling reaction.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid
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To a reaction vessel, add 4-bromo-3-fluorobenzoic acid (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
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Add a suitable base, for instance, potassium carbonate (2.0 eq.), and a solvent system, typically a mixture of toluene, ethanol, and water.
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Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (approximately 80-100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl).
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3-Fluoro-4-(4-methoxyphenyl)benzoic acid.
Step 2: Demethylation to 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid
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Dissolve the 3-Fluoro-4-(4-methoxyphenyl)benzoic acid (1.0 eq.) obtained from the previous step in a suitable solvent, such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
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Add a demethylating agent, such as boron tribromide (BBr₃) (1.5-2.0 eq.), dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
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Quench the reaction by the slow addition of water or methanol.
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Extract the product with an organic solvent.
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Wash the combined organic layers, dry, and concentrate to yield the final product, 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid.
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Further purification can be achieved by recrystallization.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid.
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid would rely on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The phenolic and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be solvent-dependent.
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¹³C NMR: The carbon NMR will display signals for all 13 carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF).
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¹⁹F NMR: The fluorine NMR will show a singlet, providing a clear indication of the single fluorine environment.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (232.21 g/mol ).
Potential Applications in Drug Discovery
The 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the carboxylic acid and phenol groups provide sites for further chemical modification.[4]
Rationale for Therapeutic Potential:
-
Enzyme Inhibition: The biphenyl moiety is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound could be explored for its potential to inhibit various enzymes, such as cyclooxygenases (COX) or kinases.[5]
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Antimicrobial Agents: Fluorinated quinolones are a well-established class of antibiotics.[6] The fluorinated biphenyl carboxylic acid core could serve as a building block for novel antibacterial or antifungal agents.
-
Antiviral Activity: Fluorinated biphenyls have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[4]
Logical Relationship of Structural Features to Biological Activity
Caption: Structure-Activity Relationship (SAR) considerations.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid. Based on the safety data for structurally similar compounds, the following hazards should be considered:
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Irritation: May cause skin, eye, and respiratory tract irritation.[7][8]
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Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is a compound with significant potential in the field of drug discovery and materials science. Its synthesis, while not extensively documented for this specific isomer, can be reliably achieved through established synthetic methodologies like the Suzuki coupling. The strategic placement of the fluorine atom and the presence of versatile functional groups make it an attractive scaffold for the development of novel molecules with tailored biological activities and physicochemical properties. Further research into the specific biological targets and therapeutic applications of this compound is warranted.
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Biologically active molecules prepared from fluorinated carboxylic... - ResearchGate. Available at: [Link]
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Caption: Primary synthetic route via Suzuki-Miyaura cross-coupling.
